3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-PHENYLPROPANOATE
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Overview
Description
3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-PHENYLPROPANOATE is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
Preparation Methods
The synthesis of 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-PHENYLPROPANOATE typically involves the reaction of phthalic anhydride with appropriate amines and alcohols under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-PHENYLPROPANOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The isoindoline moiety can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar compounds to 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-PHENYLPROPANOATE include:
- 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl chloride
- 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl chloride
These compounds share the isoindoline moiety but differ in their substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C28H22N2O6 |
---|---|
Molecular Weight |
482.5g/mol |
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)propyl 2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate |
InChI |
InChI=1S/C28H22N2O6/c31-24-19-11-4-5-12-20(19)25(32)29(24)15-8-16-36-28(35)23(17-18-9-2-1-3-10-18)30-26(33)21-13-6-7-14-22(21)27(30)34/h1-7,9-14,23H,8,15-17H2 |
InChI Key |
KWZKSUOWPGJWPS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)OCCCN2C(=O)C3=CC=CC=C3C2=O)N4C(=O)C5=CC=CC=C5C4=O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OCCCN2C(=O)C3=CC=CC=C3C2=O)N4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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